tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate
CAS No.:
Cat. No.: VC15917576
Molecular Formula: C14H24N4O2
Molecular Weight: 280.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H24N4O2 |
---|---|
Molecular Weight | 280.37 g/mol |
IUPAC Name | tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-tert-butylcarbamate |
Standard InChI | InChI=1S/C14H24N4O2/c1-9-16-10(15)8-11(17-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17) |
Standard InChI Key | TXZCCZAJZWMJRP-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular structure consists of a pyrimidine ring substituted at the 4-position with a tert-butyl carbamate group and at the 6-position with an amino group. Key identifiers include:
-
IUPAC Name: tert-Butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-(tert-butoxycarbonyl)carbamate
-
Molecular Formula:
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:
-
-NMR (CDCl₃, 400 MHz): Peaks at δ 9.38 (s, 1H, NH), 8.64 (s, 1H, NH), and 7.21–7.30 (m, Ar-H) .
-
-NMR: Signals corresponding to carbonyl carbons (158 ppm) and tert-butyl groups (28 ppm) .
Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via multi-step reactions involving pyrimidine intermediates and carbamate-protecting groups. A representative protocol involves:
-
Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters to form the 2-methyl-6-aminopyrimidine backbone .
-
Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce tert-butyl carbamate groups .
-
Step 1: 6-Amino-2-methylpyrimidin-4-ol (1.0 eq) is dissolved in anhydrous dichloromethane.
-
Step 2: Boc₂O (2.2 eq) and triethylamine (3.0 eq) are added dropwise at 0°C.
-
Step 3: The mixture is stirred at room temperature for 12 h, followed by purification via silica gel chromatography (yield: 78%).
Optimization Strategies
-
Coupling Agents: Use of EDCI/HOBt enhances carbamate formation efficiency .
-
Temperature Control: Reactions conducted at 0–5°C minimize side products .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound is a precursor in synthesizing anticoagulants (e.g., Edoxaban) and kinase inhibitors. Its tert-butyl groups enhance solubility and stability during synthetic processes.
Chemical Probes
Used in fluorescent labeling and proteomics studies due to its amine reactivity .
Structural Analogs and Comparative Analysis
Compound Name | Molecular Formula | Similarity Index | Key Differences |
---|---|---|---|
tert-Butyl piperidin-4-ylcarbamate | 0.96 | Piperidine ring vs. pyrimidine | |
tert-Butyl 8-azabicyclo[3.2.1]octane-3-ylcarbamate | 0.93 | Bicyclic structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume